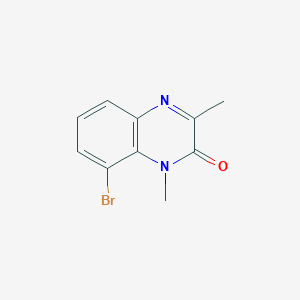

8-Bromo-1,3-dimethylquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,3-dimethylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-10(14)13(2)9-7(11)4-3-5-8(9)12-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZBYGLELAGHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)Br)N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 1,3 Dimethylquinoxalin 2 1h One and Its Analogues

Direct Halogenation Approaches to the Quinoxalinone Core

Direct C-H halogenation of the quinoxalinone benzo-core represents the most straightforward route to halogenated derivatives. These methods avoid the need for pre-functionalized starting materials, enhancing atom economy. The primary challenge lies in controlling the position of halogenation (regioselectivity) on the benzene (B151609) portion of the molecule.

Achieving regioselectivity in the bromination of quinoxalinones is paramount for the synthesis of specific isomers like the C-8 bromo derivative. Research has focused on developing methods that can precisely target a single position on the aromatic ring.

In the pursuit of greener and more sustainable chemical processes, metal-free synthesis has gained significant attention. researchgate.net A notable metal-free system for the halogenation of quinoxalin-2(1H)-ones involves the use of an N-halosuccinimide (NXS), such as N-Bromosuccinimide (NBS), in combination with tert-butyl hydroperoxide (TBHP). chemrxiv.orgchemrxiv.org This reagent system efficiently generates bromine radicals under mild, room temperature conditions. chemrxiv.orgchemrxiv.org

This protocol has demonstrated excellent regioselectivity, but notably directs halogenation to the C-7 position of the quinoxalinone core, rather than C-8. chemrxiv.orgchemrxiv.org The reaction proceeds efficiently for both bromination and chlorination. chemrxiv.org The methodology is valued for its operational simplicity and avoidance of transition-metal catalysts, which can be toxic and expensive. researchgate.net

| Substrate (1) | Halogen Source (NXS) | Product | Yield (%) |

|---|---|---|---|

| 1,3-dimethylquinoxalin-2(1H)-one | NBS | 7-bromo-1,3-dimethylquinoxalin-2(1H)-one | 89 |

| 1-methylquinoxalin-2(1H)-one | NBS | 7-bromo-1-methylquinoxalin-2(1H)-one | 85 |

| 1-phenylquinoxalin-2(1H)-one | NBS | 7-bromo-1-phenylquinoxalin-2(1H)-one | 78 |

| 1,3-dimethylquinoxalin-2(1H)-one | NCS | 7-chloro-1,3-dimethylquinoxalin-2(1H)-one | 82 |

Electrophilic aromatic bromination can be carried out under strong acid catalysis. The bromination of benzodiazines, including quinoxaline (B1680401), in concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H) using reagents like N-Bromosuccinimide (NBS) or N,N′-dibromoisocyanuric acid (DBI) has been explored. researchgate.net In these highly acidic media, the quinoxalinone substrate is protonated, which alters its electronic properties and reactivity toward the electrophilic bromine source. However, these reactions are often highly sensitive to the specific acid, brominating agent, temperature, and concentration, and can lead to a mixture of brominated products. researchgate.net While effective for certain nitrogen-containing heterocycles, achieving high regioselectivity for a specific isomer like 8-bromo-1,3-dimethylquinoxalin-2(1H)-one can be challenging with this approach, often requiring extensive optimization to avoid the formation of undesired isomers. researchgate.net

The applicability of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. The metal-free NXS/TBHP system for quinoxalinone halogenation exhibits good functional group compatibility. chemrxiv.orgchemrxiv.org It has been shown to be effective with a range of substituents on the quinoxalinone core. chemrxiv.org Similarly, other mild bromination reagents like tetrabutylammonium (B224687) tribromide (TBATB) are known for their compatibility with sensitive functional groups, offering a safer and environmentally friendlier alternative to molecular bromine. nih.gov The development of such tolerant methods is crucial for the late-stage functionalization of complex molecules, where sensitive groups must remain intact during the bromination step. chemrxiv.org

The regiochemical outcome of the electrophilic bromination of the 1,3-dimethylquinoxalin-2(1H)-one ring system is determined by the distribution of electron density in the benzene ring. The formation of the key intermediate in electrophilic aromatic substitution, the arenium ion (or Wheland intermediate), is the rate-determining step. researchgate.net The stability of this cationic intermediate dictates the preferred position of attack. Substituents on the aromatic ring influence this stability through a combination of electronic effects. researchgate.netmdpi.com

In the 1,3-dimethylquinoxalin-2(1H)-one molecule, the fused heterocyclic ring acts as a complex substituent on the benzene ring, directing the incoming electrophile. The key factors are:

Resonance Effect: The nitrogen atom at the N-1 position is part of an amide functional group. Its lone pair of electrons can be delocalized into the benzene ring through resonance. This is a powerful activating effect that increases the electron density at the positions ortho (C-5) and para (C-7) to the N-1 atom. mdpi.com

Inductive Effect: The nitrogen atoms (N-1 and N-4) and the C-2 carbonyl group are electronegative and exert an electron-withdrawing inductive effect, which deactivates the ring.

The regioselectivity arises from the competition between these effects. The resonance donation from the N-1 amide nitrogen is the dominant activating influence. This effect strongly stabilizes the positive charge of the arenium ion intermediate when the electrophile attacks at the C-7 (para) or C-5 (ortho) positions. researchgate.net Experimental results showing a strong preference for C-7 bromination under radical conditions confirm that this position is the most electronically activated site on the benzo-core. chemrxiv.orgchemrxiv.org

Conversely, the C-8 position is meta to the activating N-1 amide group and ortho to the deactivating N-4 imine-like nitrogen. The resonance donation from N-1 does not extend to the C-6 and C-8 positions. Therefore, the arenium ion formed by attack at C-8 is significantly less stable than that formed by attack at C-7. This electronic disfavoring makes the direct bromination of C-8 a challenging synthetic problem, as it is kinetically and thermodynamically less favorable than bromination at C-7.

Factors Governing Regioselectivity, with emphasis on the C-8 Position

Computational Insights into Site Selectivity and Reaction Pathways

While specific computational studies on the synthesis of this compound are not extensively detailed in the provided results, the general principles of using computational chemistry to predict reaction outcomes in quinoxalinone synthesis are well-established. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, understanding regioselectivity, and predicting the feasibility of various reaction pathways.

For the synthesis of substituted quinoxalinones, computational models can be employed to:

Analyze Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, such as substituted o-phenylenediamines and dicarbonyl compounds, can predict the most likely sites for nucleophilic and electrophilic attack, thus determining the regioselectivity of the cyclization.

Calculate Activation Energies: By modeling the transition states of different potential reaction pathways, the activation energies can be calculated. The pathway with the lowest activation energy is generally the most favored, providing insight into the final product distribution.

Evaluate Reaction Mechanisms: Computational studies can help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways in cyclization reactions or radical versus polar mechanisms in functionalization reactions. For instance, in photoredox-catalyzed reactions, computational analysis can help to understand the single electron transfer (SET) processes and the nature of the key radical intermediates. mdpi.com

These computational insights are invaluable for optimizing reaction conditions and for the rational design of synthetic routes to achieve specific isomers of functionalized quinoxalinones with high selectivity.

Synthesis via Pre-functionalized Building Blocks and Cyclization Reactions

A primary and classical approach to constructing the quinoxalinone core involves the condensation and subsequent cyclization of appropriately substituted o-phenylenediamines with α-dicarbonyl compounds or their equivalents. nih.govmtieat.org

Condensation and Annulation Reactions for Quinoxalinone Ring System Formation

The formation of the quinoxalinone ring is typically achieved through the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. researchgate.net This versatile reaction can be adapted to produce a wide array of substituted quinoxalinones. sapub.org The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyrazine (B50134) ring of the quinoxalinone system.

Commonly used dicarbonyl synthons include:

α-keto acids sapub.org

α-keto esters rsc.orgsemanticscholar.org

Glyoxal derivatives sapub.orgsapub.org

The reaction conditions for these condensations can vary, from heating in various solvents to the use of microwave irradiation or catalytic amounts of acids or bases to facilitate the reaction. sapub.org The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, represents a powerful method for forming fused ring systems, although its direct application to simple quinoxalinone synthesis is less common than direct condensation. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Strategic Introduction of the Bromine Atom Prior to Heterocycle Construction

To synthesize this compound, a key strategy involves the use of a pre-functionalized building block, namely 4-bromo-o-phenylenediamine. The synthesis of this brominated diamine is a critical first step.

One reported method for the preparation of 4-bromo-o-phenylenediamine involves the reaction of o-phenylenediamine with a brominating agent in a mixture of acetic acid and acetic anhydride. prepchem.com A safer and more environmentally friendly approach utilizes sodium bromide and hydrogen peroxide as the brominating system. patsnap.comgoogle.com This method proceeds through the diacetylation of o-phenylenediamine, followed by bromination and subsequent hydrolysis to yield the desired 4-bromo-o-phenylenediamine. patsnap.comgoogle.com

Once the 4-bromo-o-phenylenediamine is obtained, it can be reacted with an appropriate α-dicarbonyl compound, such as pyruvic acid or its derivatives, to construct the quinoxalinone ring system with the bromine atom already in place at the desired position. Subsequent N-alkylation steps would then be required to introduce the two methyl groups to complete the synthesis of this compound.

Advanced Synthetic Techniques for Quinoxalinone Functionalization

Modern synthetic organic chemistry offers a range of powerful techniques for the direct functionalization of heterocyclic compounds, including quinoxalinones. These methods often provide milder reaction conditions and greater functional group tolerance compared to classical approaches.

Photoredox-Catalyzed Transformations and their Adaptability

Visible-light photoredox catalysis has emerged as a transformative tool for the functionalization of quinoxalin-2(1H)-ones. scispace.com This methodology allows for the direct introduction of various substituents at the C3 position of the quinoxalinone ring under mild conditions. rsc.orgnih.govnih.govmdpi.comdntb.gov.ua

Key features of photoredox-catalyzed functionalization of quinoxalinones include:

C-H Functionalization: Direct C-H functionalization avoids the need for pre-functionalized substrates, making the synthetic routes more efficient. rsc.org

Broad Substrate Scope: A wide range of functional groups can be introduced, including aryl, alkyl, and silyl (B83357) groups. nih.govrsc.orgrsc.org

Mild Reaction Conditions: These reactions are often carried out at room temperature using visible light, which is an environmentally benign energy source. rsc.orgbeilstein-journals.org

For example, the C3-arylation of quinoxalin-2(1H)-ones has been achieved using various aryl sources, such as diaryliodonium salts and aryl diazonium salts, in the presence of a photocatalyst like Eosin Y. nih.govdntb.gov.ua Similarly, C-H silylation has been accomplished using organic photoredox catalysis under ambient air conditions. rsc.org The adaptability of these methods suggests that they could be applied to a substrate like this compound to introduce further functionality at the C3 position.

Tandem Reactions and Intramolecular Cyclization Strategies for Fused Systems

Tandem reactions, where multiple bond-forming events occur in a single pot, provide an efficient pathway to complex molecular architectures. mdpi.com For quinoxalinone synthesis, tandem reactions can be employed to construct the core ring system or to build fused heterocyclic systems. One such example is the tandem nitrosation/cyclization of N-aryl cyanoacetamides to afford quinoxalin-2-ones. nih.gov

Intramolecular cyclization strategies are particularly powerful for the synthesis of tricyclic and polycyclic fused quinoxalinone systems. nih.govarkat-usa.orgnih.govnih.govresearchgate.netbeilstein-journals.org These reactions often proceed with high regio- and stereoselectivity. For instance, the synthesis of furo[2,3-b]quinoxalines can be achieved from 2-quinoxalinone derivatives. arkat-usa.org While not directly leading to this compound, these strategies highlight the potential for elaborating the quinoxalinone core into more complex, fused structures which could be relevant for various applications. researchgate.netresearchgate.net

Data Tables

Table 1: Synthetic Methods for Quinoxalinone Ring Formation

| Method | Reactants | Reagents/Conditions | Product Type |

| Condensation | o-phenylenediamine, α-keto acid | Heat, various solvents | 3-substituted quinoxalin-2(1H)-one |

| Condensation | o-phenylenediamine, α-keto ester | Catalytic acid/base | 3-substituted quinoxalin-2(1H)-one |

| Condensation | o-phenylenediamine, glyoxal | Acetonitrile | Quinoxaline |

| Tandem Nitrosation/Cyclization | N-aryl cyanoacetamide | tert-butyl nitrite | Quinoxalin-2-one |

Table 2: Advanced Functionalization of Quinoxalin-2(1H)-ones

| Reaction | Substrate | Reagent | Catalyst/Conditions | Product |

| C3-Arylation | Quinoxalin-2(1H)-one | Diaryliodonium triflate | Eosin Y, visible light | 3-Arylquinoxalin-2(1H)-one |

| C3-Silylation | Quinoxalin-2(1H)-one | Silyl reagent | Organic photoredox catalyst, air | 3-Silylquinoxalin-2(1H)-one |

| C3-Chlorination | Quinoxalin-2(1H)-one | Chloroform | Photoredox catalyst | 3-Chloroquinoxalin-2(1H)-one |

Considerations for Reaction Optimization and Scalability in Synthesis

The successful synthesis of this compound and its analogues on a larger scale necessitates careful consideration of reaction parameters to maximize yield, minimize side products, and ensure an economically viable process. Key areas for optimization include the choice of reagents and catalysts, reaction conditions, and purification methods.

A primary strategy in quinoxalinone synthesis involves the condensation of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. sapub.org For scalability, the selection of starting materials is crucial. The use of readily available and less expensive precursors is preferred. The reaction of α-bromo ketones with o-phenylenediamines in an aqueous basic medium in the presence of a phase-transfer catalyst like tetra-butyl ammonium (B1175870) bromide (TBAB) represents an approach that is economical, safe, and efficient in terms of time. sapub.org

Optimizing reaction conditions is another critical factor. This includes temperature, solvent, and reaction time. Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. sapub.org For instance, the condensation of o-phenylenediamines with α-hydroxy ketones or 1,2-dicarbonyl compounds can be achieved more rapidly and often in higher yields using microwave irradiation compared to conventional heating. sapub.org This can be particularly advantageous for large-scale production by reducing energy consumption and reactor time.

The electronic nature of substituents on the o-phenylenediamine ring can significantly influence reactivity and yield. A significant electronic effect is often observed where starting materials with electron-releasing groups tend to result in higher yields compared to those with electron-withdrawing groups. This factor must be taken into account when planning multi-step syntheses to ensure the efficiency of the cyclization step.

Purification of the final product is a major consideration for scalability. While laboratory-scale purifications often rely on column chromatography, this can be costly and time-consuming for large quantities. Developing reaction conditions that yield a crude product of high purity is essential. This can sometimes be achieved by careful control of pH and temperature, which may allow the desired product to precipitate from the reaction mixture, simplifying isolation to a filtration and washing process. When chromatography is unavoidable, optimizing the solvent system and using techniques like flash chromatography can improve throughput.

Finally, for N-alkylated derivatives such as 1,3-dimethylquinoxalin-2(1H)-one, the alkylation step also requires optimization. The reaction of a precursor quinoxalinone with an alkylating agent like ethyl bromide can be carried out in a suitable solvent such as dioxane with a base like potassium hydroxide. sapub.org Optimizing the stoichiometry of the base and alkylating agent, along with temperature control, is key to achieving high conversion and minimizing the formation of over-alkylated or other side products.

General Analytical Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of this compound and its analogues rely on a combination of modern spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govmdpi.com

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For quinoxalin-2(1H)-one derivatives, characteristic stretching absorption bands are observed for the C=O (carbonyl) group, typically in the range of 1670-1700 cm⁻¹. Other key signals include those for C=N and C=C bonds within the heterocyclic and aromatic rings, and C-H stretching bands. nih.gov For N-H containing precursors, the disappearance of the N-H stretching band and the appearance of new bands corresponding to the introduced substituents confirm the reaction's progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. itba.edu.ar

¹H NMR: Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms. For a compound like this compound, one would expect to see distinct signals for the aromatic protons on the quinoxaline core, with their chemical shifts and coupling patterns being indicative of their positions relative to the bromo and carbonyl groups. Signals for the two methyl groups (at the N-1 and C-3 positions) would also be present, likely as singlets in characteristic regions of the spectrum. In related quinoxalinone derivatives, aromatic protons typically resonate in the δ 7.00–8.40 ppm range. nih.gov

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For quinoxalin-2(1H)-one derivatives, the carbonyl carbon (C=O) gives a characteristic signal in the downfield region of the spectrum (e.g., δ 151–159 ppm). nih.gov The chemical shifts of the aromatic carbons are influenced by the attached substituents (like the bromine atom), which helps in confirming their positions.

2D NMR Techniques: When ¹H and ¹³C spectra are complex, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons and to definitively assign all signals.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The mass spectrum of a bromo-substituted compound is readily identifiable by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. mdpi.com

The following table summarizes typical spectral data observed for a related substituted quinoxalinone derivative, illustrating the type of data used for structural confirmation.

| Technique | Observation | Typical Values / Description |

|---|---|---|

| FT-IR | Stretching Bands (νmax, cm-1) | ~3100 (Ar C-H), ~1675 (C=O), ~1615 (C=N), ~1500 (C=C) |

| NMR | ¹H NMR (δ, ppm) | 8.40–7.00 (Aromatic Protons), ~2.6 (Methyl Protons) |

| ¹³C NMR (δ, ppm) | 158–151 (C=O), 155–106 (Aromatic Carbons) | |

| Mass Spec. | Molecular Ion Peak (m/z) | Displays [M]⁺ and/or [M+H]⁺ corresponding to the molecular formula. For bromo-derivatives, a characteristic [M+2]⁺ peak of similar intensity to [M]⁺ is observed. |

Reactivity and Transformational Chemistry of 8 Bromo 1,3 Dimethylquinoxalin 2 1h One

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C8-position of 8-Bromo-1,3-dimethylquinoxalin-2(1H)-one serves as a key functional group for the formation of new carbon-carbon bonds. This is primarily achieved through various transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecular architectures.

Transition-Metal-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura Coupling of related brominated quinoxalinones)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. youtube.comnih.gov

In the context of quinoxalinone chemistry, the Suzuki-Miyaura reaction would enable the introduction of various aryl and vinyl substituents at the C8-position of the this compound core. While specific studies on this exact substrate are not prevalent, research on related brominated heterocycles demonstrates the feasibility of this transformation. For instance, the Suzuki-Miyaura coupling has been successfully applied to unprotected ortho-bromoanilines, which share some structural similarities with the substrate . nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Examples of Suzuki-Miyaura Coupling on Related Brominated Heterocycles

| Bromo-Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 8-Bromo-quinoline | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 8-Phenyl-quinoline | 95 |

| 6-Bromo-1H-indazole | (E)-2-Phenylvinylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 6-((E)-2-Phenylvinyl)-1H-indazole | 88 |

| 5-Bromo-isoquinoline | 4-Methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | DMF | 5-(4-Methoxyphenyl)-isoquinoline | 92 |

This table presents data from analogous reactions on related heterocyclic systems to illustrate the potential of Suzuki-Miyaura coupling.

Exploration of Other Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura coupling, several other palladium-catalyzed cross-coupling reactions offer powerful strategies for the derivatization of this compound.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction would allow for the introduction of alkenyl moieties at the C8-position. The Heck reaction typically proceeds in the presence of a palladium catalyst and a base. organic-chemistry.org The mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction provides a direct route to 8-alkynyl-1,3-dimethylquinoxalin-2(1H)-one derivatives. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orggold-chemistry.org

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide. wikipedia.orgnumberanalytics.com This reaction is known for its high reactivity and functional group tolerance. organic-chemistry.org The Negishi coupling can be used to introduce a wide variety of alkyl, alkenyl, and aryl groups at the C8-position of the quinoxalinone core. nih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Diversity of Coupling Partners and Resulting Derivative Classes

The versatility of these cross-coupling reactions allows for the introduction of a vast array of functional groups and structural motifs at the C8-position of this compound.

Aryl and Heteroaryl Derivatives: Using various substituted arylboronic acids (Suzuki-Miyaura) or arylzinc reagents (Negishi), a library of 8-aryl- and 8-heteroaryl-1,3-dimethylquinoxalin-2(1H)-ones can be synthesized. These derivatives are of significant interest due to the prevalence of biaryl structures in medicinal chemistry.

Alkenyl Derivatives: The Heck reaction provides access to 8-alkenyl-1,3-dimethylquinoxalin-2(1H)-ones. The geometry of the newly formed double bond is typically trans. These derivatives can serve as precursors for further transformations.

Alkynyl Derivatives: The Sonogashira coupling allows for the synthesis of 8-alkynyl-1,3-dimethylquinoxalin-2(1H)-ones. The resulting alkyne functionality is a versatile handle for subsequent reactions, such as click chemistry or further coupling reactions.

Alkyl Derivatives: The Negishi coupling is particularly useful for the introduction of alkyl groups, including those with sp³-hybridized carbons, which can be challenging with other methods.

Reactions at the Quinoxalinone Nitrogen Atoms

The quinoxalinone core of this compound possesses two nitrogen atoms, N1 and N4. While the N1 position is already substituted with a methyl group in the parent compound, the potential for reactions at this site, particularly in related scaffolds, and the exploration of derivatization at the N4 position (if accessible through tautomerization or other reaction pathways) are important considerations for creating diverse molecular scaffolds. However, in the specified compound, the N1 and N3 positions are methylated, which would typically preclude further N-alkylation or N-arylation at these sites under standard conditions. The following sections discuss these strategies in the context of related quinoxalinone systems where such positions are available for functionalization.

N-Alkylation and N-Arylation Strategies for Derivative Synthesis

In quinoxalinone systems where the nitrogen atoms are unsubstituted or monosubstituted, N-alkylation and N-arylation are common strategies for diversification. sapub.org These reactions can significantly influence the biological activity and physical properties of the resulting compounds.

N-Alkylation is typically achieved by treating the quinoxalinone with an alkyl halide in the presence of a base. sapub.org The choice of base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate, sodium hydride, and various organic amines.

N-Arylation can be accomplished through several methods, including Buchwald-Hartwig amination and Ullmann condensation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly powerful method for the formation of C-N bonds and has been widely applied to a variety of N-heterocycles. More recent methods also describe metal-free C-H arylation of quinoxalin-2(1H)-ones. rsc.orgacs.org

Formation of Diverse N-Substituted Quinoxalinone Scaffolds

The ability to introduce a wide range of alkyl and aryl substituents on the nitrogen atoms of the quinoxalinone ring system allows for the creation of a diverse library of compounds. For instance, the introduction of long-chain alkyl groups can increase lipophilicity, while the incorporation of specific aryl or heteroaryl moieties can introduce new pharmacophoric features.

While the N1 and N3 positions of this compound are blocked, understanding these N-functionalization strategies is crucial when designing synthetic routes to analogues or when considering the reactivity of related quinoxalinone scaffolds that may arise from or be precursors to the target compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-Phenyl-quinoline |

| 6-((E)-2-Phenylvinyl)-1H-indazole |

| 5-(4-Methoxyphenyl)-isoquinoline |

| 8-(3-Fluorophenyl)-adenosine |

| 8-Aryl-1,3-dimethylquinoxalin-2(1H)-ones |

| 8-Heteroaryl-1,3-dimethylquinoxalin-2(1H)-ones |

| 8-Alkenyl-1,3-dimethylquinoxalin-2(1H)-ones |

| 8-Alkynyl-1,3-dimethylquinoxalin-2(1H)-ones |

Functionalization at the C-3 Position of the Quinoxalinone Ring

The C-3 position of the quinoxalin-2(1H)-one core is the most frequently targeted site for derivatization. This is due to the electronic nature of the heterocyclic ring, which renders the C-3 hydrogen susceptible to substitution. Direct C-H functionalization at this position is considered the most efficient and atom-economical strategy for synthesizing a diverse library of quinoxalin-2(1H)-one derivatives. nih.govresearchgate.net

Direct C-H functionalization of quinoxalin-2(1H)-ones at the C-3 position represents a powerful and cost-effective method for creating molecular complexity. mdpi.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. A variety of catalytic systems, including both transition-metal-catalyzed and metal-free conditions, have been developed to achieve this transformation. researchgate.net

Multi-component reactions (MCRs) have emerged as a particularly effective strategy for the direct C-H functionalization of the quinoxalinone core. nih.govmdpi.com These reactions allow for the simultaneous formation of multiple bonds in a single operation, leading to complex products from simple starting materials. For instance, three-component reactions involving a quinoxalin-2(1H)-one, an alkene, and a radical precursor can introduce diverse alkyl substituents at the C-3 position. frontiersin.org Heterogeneous catalysis has also been successfully employed, offering advantages such as catalyst recyclability and environmental sustainability. mdpi.com Catalysts like graphitic carbon nitride (g-C₃N₄) have been used under visible light irradiation to promote various C-3 functionalizations. mdpi.com While these methods have been broadly applied to the general quinoxalin-2(1H)-one scaffold, the underlying principles are directly applicable to the 8-bromo-1,3-dimethyl derivative. The electronic influence of the bromine atom at the C-8 position is not expected to alter the fundamental reactivity at the C-3 site, which remains the most electrophilic position for such additions. nih.gov

A significant portion of C-3 functionalization reactions on the quinoxalin-2(1H)-one ring proceeds via a radical-mediated mechanism. researchgate.net Control experiments in numerous studies, such as the quenching of the reaction with radical scavengers like TEMPO, have confirmed the involvement of radical intermediates. nih.gov These reactions are often initiated by thermal or photochemical methods, or through the use of chemical oxidants like potassium persulfate (K₂S₂O₈) or hydrogen peroxide (H₂O₂). nih.govrsc.org

The general mechanism for a three-component radical functionalization involves several key steps:

Generation of a radical from a precursor. For example, a trifluoromethyl radical (•CF₃) can be generated from sodium triflinate (CF₃SO₂Na). nih.gov

The generated radical adds to an unactivated alkene, creating a new alkyl radical intermediate. frontiersin.org

This alkyl radical then attacks the electron-deficient C-3 position of the quinoxalin-2(1H)-one ring to form a nitrogen-centered radical. nih.gov

Finally, this intermediate is oxidized and subsequently deprotonated to yield the C-3 functionalized product and regenerate the aromaticity of the heterocyclic system. frontiersin.org

This pathway has been utilized for various transformations, including trifluoroalkylation, perfluoroalkylation, and azidoalkylation. nih.govfrontiersin.orgresearchgate.net The versatility of this approach allows for the introduction of a wide range of functional groups at the C-3 position.

| Reaction Type | Radical Source | Oxidant/Initiator | Key Conditions | Reference |

|---|---|---|---|---|

| Trifluoroalkylation | CF₃SO₂Na | K₂S₂O₈ | CH₃CN/H₂O | nih.gov |

| Perfluoroalkylation | Perfluoroalkyl Iodides | Visible Light | Photocatalyst | frontiersin.org |

| Alkylation | DMSO/Styrene | H₂O₂ | Metal-free | nih.gov |

| Azidoalkylation | TMSN₃ | PhI(OAc)₂ | Mild conditions | researchgate.net |

| Vinylation | Alkenes | (NH₄)₂S₂O₈ | Metal-free | frontiersin.org |

Reactivity of the 2(1H)-one Carbonyl Group

The carbonyl group at the C-2 position of this compound is part of an amide (lactam) functionality. Due to resonance delocalization of the nitrogen lone pair with the carbonyl, this group is significantly less electrophilic than a ketone or aldehyde carbonyl. Consequently, it does not typically undergo reactions such as addition of simple nucleophiles.

Investigation of Other Reaction Pathways

Beyond the well-established C-3 functionalization, the this compound structure allows for other potential transformations, including substitution at the brominated benzene (B151609) ring and reduction of the heterocyclic core.

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit less explored, reaction pathway for this compound. The SNAr mechanism requires a leaving group (in this case, bromide) on an aromatic ring that is activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to it. wikipedia.orgnih.gov

In the case of this compound, the fused pyrazinone ring acts as an electron-withdrawing substituent on the benzene ring. Specifically:

The nitrogen atom at position 4 is ortho to the bromine at C-8.

The carbonyl group at position 2 is meta to the bromine at C-8.

The nitrogen atom at position 1 is para to the bromine at C-8.

The strong electron-withdrawing character of the N-4 atom, in particular, should activate the C-8 position for nucleophilic attack. The proposed SNAr mechanism would involve:

Attack of a nucleophile (e.g., an alkoxide, amine, or thiol) at the C-8 carbon, breaking the aromaticity of the benzene ring.

Formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing quinoxalinone system.

Expulsion of the bromide leaving group, restoring the aromaticity of the ring and yielding the C-8 substituted product.

While this pathway is well-established for many activated aryl halides, its application to this specific substrate would require experimental validation. wikipedia.orgnih.gov The success of such a reaction would provide a direct route to functionalize the benzenoid portion of the molecule, complementing the C-3 functionalization methods.

Reductive transformations of this compound could potentially occur at several sites. Based on the reactivity of related heterocyclic systems, two main pathways can be considered:

Reduction of the Heterocyclic Ring: The C=N double bond within the pyrazinone ring is susceptible to reduction. Catalytic hydrogenation or treatment with chemical reductants could lead to the formation of the corresponding dihydroquinoxalinone derivative. mdpi.com Under more forcing conditions, the amide carbonyl group could also be reduced, though this typically requires powerful reducing agents like lithium aluminum hydride.

Reductive Dehalogenation: The carbon-bromine bond on the aromatic ring can be cleaved under reductive conditions. A common method for this transformation is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate). This would result in the formation of 1,3-dimethylquinoxalin-2(1H)-one, effectively removing the bromine atom. This dehalogenation could be a competing pathway during hydrogenation reactions aimed at reducing the heterocyclic ring.

The specific outcome of a reduction reaction would depend heavily on the choice of reagents and reaction conditions, allowing for selective transformation of the molecule.

Computational and Theoretical Studies on 8 Bromo 1,3 Dimethylquinoxalin 2 1h One

Mechanistic Elucidation through Computational ModelingComputational modeling can be used to map out the entire pathway of a chemical reaction, including identifying transient intermediates and transition states. This provides a step-by-step understanding of how reactants are converted into products, which is invaluable for optimizing reaction conditions and designing new synthetic routes.

The absence of specific research on 8-Bromo-1,3-dimethylquinoxalin-2(1H)-one means that no data tables with calculated values for charge densities, bond lengths, orbital energies, or energy barriers for reaction mechanisms could be compiled.

While general principles of computational chemistry could be used to speculate on the properties of this molecule, such an approach would not meet the required standards of scientific accuracy and would fall outside the scope of reporting on existing research findings. The scientific community has yet to apply computational methods to this specific quinoxalinone derivative, leaving its theoretical and computational profile as a subject for future investigation.

Transition State Analysis and Reaction Pathway Mapping

No specific studies detailing the transition state analysis or reaction pathway mapping for reactions involving this compound were identified. Such studies are crucial for understanding the mechanisms of chemical reactions, including identifying the highest energy points along a reaction coordinate.

Free Energy Profile Calculations and Kinetic Evaluation

Information regarding the free energy profiles and kinetic evaluations for the formation or reactions of this compound is not available. These calculations are essential for predicting the spontaneity and rates of chemical reactions.

Characterization of Short-Lived Intermediates (e.g., Radical Species)

There is no available research that characterizes any short-lived intermediates, such as radical species, that may form during reactions involving this compound.

Molecular Docking and Dynamics Simulations in the Context of Molecular Interactions

While molecular docking and dynamics simulations have been applied to the broader class of quinoxaline (B1680401) derivatives to explore their binding modes with various enzymes, specific studies focusing on the interactions of this compound with biological macromolecules are not documented in the available literature.

Derivation of Quantitative Structure-Property Relationships through Theoretical Methods

General Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models have been developed for quinoxaline derivatives to predict their biological activities and physicochemical properties. nih.govnih.govresearchgate.net However, the derivation of specific QSPR models for this compound using theoretical methods has not been reported.

Advanced Research and Applications of 8 Bromo 1,3 Dimethylquinoxalin 2 1h One Derivatives

Development of Chemical Probes and Ligands for Chemical Biology Investigations

The quinoxalinone scaffold is a significant structure in medicinal chemistry and chemical biology, with derivatives showing a range of biological activities. The strategic introduction of a bromine atom at the 8-position of the 1,3-dimethylquinoxalin-2(1H)-one core provides a versatile handle for further chemical modifications, making it a valuable starting material for creating libraries of compounds for biological screening.

Synthesis of Diverse Substituted Quinoxalinone Libraries

The synthesis of diverse libraries of substituted quinoxalinones often leverages the reactivity of the 8-bromo group on the 8-Bromo-1,3-dimethylquinoxalin-2(1H)-one scaffold. This bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the generation of extensive compound libraries. These libraries are crucial for screening and identifying new chemical probes and potential therapeutic agents.

One common approach involves the condensation of a suitably substituted o-phenylenediamine (B120857) with a reactive dicarbonyl compound. For instance, the condensation of 4-benzoyl-1,2-phenylenediamine with sodium pyruvate (B1213749) can yield a mixture of 6-benzoyl- and 7-benzoyl-3-methyl-2(1H)quinoxalinones. mdpi.com Subsequent N-alkylation with reagents like dimethyl sulfate (B86663) can then produce the corresponding 1,3-dimethyl derivatives. mdpi.com While this example doesn't start with the 8-bromo compound, it illustrates the general synthetic strategy for creating substituted quinoxalinones. The 8-bromo analogue serves as a key intermediate for further diversification.

The following table provides an overview of common cross-coupling reactions utilized for the diversification of brominated quinoxalinones:

| Reaction Name | Reactant | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl- or heteroaryl-substituted quinoxalinones |

| Heck Coupling | Alkenes | Pd catalyst, base | Alkenyl-substituted quinoxalinones |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, ligand, base | Amino-substituted quinoxalinones |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, base | Alkynyl-substituted quinoxalinones |

| Stille Coupling | Organostannanes | Pd catalyst | Various substituted quinoxalinones |

These reactions enable the systematic modification of the quinoxalinone core, allowing researchers to explore the structure-activity relationships (SAR) of the resulting compounds. For example, a library of 3-arylquinoxalin-2-(1H)-ones can be efficiently synthesized via photoredox-catalyzed direct arylation using diaryliodonium triflates. organic-chemistry.org

Strategies for Diversity-Oriented Synthesis and Combinatorial Approaches

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules, moving beyond the limitations of traditional combinatorial chemistry which often produces libraries with limited skeletal diversity. capes.gov.brnih.gov For quinoxalinone derivatives, DOS strategies can be employed to rapidly generate novel scaffolds. This can involve multi-component reactions (MCRs) where three or more starting materials are combined in a single step to produce a complex product. nih.gov

MCRs are highly efficient and atom-economical, making them ideal for building large and diverse chemical libraries. nih.gov For example, a three-component reaction of quinoxalin-2(1H)-ones, dimethyl sulfoxide (B87167) (DMSO), and styrene, catalyzed by a metal-free system, can be used to synthesize a series of 3-substituted quinoxalin-2(1H)-ones. nih.gov Another approach involves the reaction of quinoxalin-2(1H)-ones with azobis(alkylcarbonitrile)s and aryl ethylenes to introduce cyanoalkyl groups at the 3-position. nih.gov

The development of DNA-compatible reactions has further expanded the scope of combinatorial chemistry, enabling the creation of DNA-encoded libraries (DELs). acs.org A robust, DNA-compatible three-component cycloaddition of azomethine ylides has been developed for the synthesis of pyrrolidine-fused scaffolds, with quinoxaline (B1680401) derivatives being compatible reaction partners. acs.org This highlights the potential for incorporating the quinoxalinone scaffold into large-scale DELs for drug discovery.

Exploration in Materials Science Applications

Quinoxaline derivatives have garnered significant interest in materials science due to their unique electronic and photophysical properties. researchgate.netmdpi.com The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline core, combined with the potential for extensive π-conjugation, makes these compounds promising candidates for a variety of optoelectronic applications.

Potential as Organic Semiconductors and Optoelectronic Materials

The tunable electronic properties of quinoxalinone derivatives make them attractive for use as organic semiconductors. By modifying the substituents on the quinoxaline core, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for their performance in electronic devices.

Quinoxaline-based materials have been investigated for their potential in:

Organic Field-Effect Transistors (OFETs): These devices are the building blocks of organic electronics, and the charge transport properties of the semiconductor layer are critical.

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives can be used as electron-transporting materials or as fluorescent emitters in the emissive layer of OLEDs. scholaris.ca

Organic Solar Cells (OSCs): In OSCs, quinoxaline-based molecules can function as either electron donor or acceptor materials.

The introduction of different functional groups can significantly impact the material's properties. For instance, introducing a biphenyl (B1667301) group can enhance thermal stability and create a more rigid, rod-like molecular structure, which can be beneficial for charge transport. scholaris.ca

Development of Fluorescent Materials

Many quinoxaline derivatives exhibit strong fluorescence, making them suitable for applications such as fluorescent probes, sensors, and emitters in OLEDs. researchgate.netnih.gov The photophysical properties, including absorption and emission wavelengths, quantum yield, and fluorescence lifetime, can be tailored through chemical modification. researchgate.net

For example, the synthesis of 2,3-bis[(E)-2-aryl vinyl]-quinoxalines has yielded compounds with interesting photophysical properties. researchgate.net The emission characteristics of quinoxalinone derivatives can be further enhanced by creating molecules with specific architectures, such as a D-π-A-π-D (donor-pi-acceptor-pi-donor) structure, which can lead to properties like aggregation-induced emission (AIE). mdpi.com AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state, which is advantageous for solid-state lighting and display applications. scholaris.ca

The table below summarizes the photophysical properties of some example quinoxaline-based fluorescent molecules.

| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Key Features | Reference |

| Quinoxaline-based AIE molecules | 364-371 | ~450 (in aggregate state) | Aggregation-induced emission, high thermal stability | scholaris.ca |

| 2,3-bis[(E)-2-aryl vinyl]-quinoxalines | Varies with aryl substituent | Varies with aryl substituent | High yields via microwave irradiation | researchgate.net |

Role as Synthetic Intermediates in Complex Molecule Synthesis

The this compound scaffold is a valuable building block for the synthesis of more complex molecules, largely due to the reactivity of the C-Br bond. This bromo group serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for elaborating the 8-bromoquinoxalinone core. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the Suzuki coupling can be used to introduce aryl or heteroaryl groups, the Buchwald-Hartwig amination for the installation of amino groups, and the Sonogashira coupling for the addition of alkyne moieties.

The utility of quinoxalinone derivatives as synthetic intermediates is evident in the synthesis of pharmacologically active compounds. For example, quinoxalin-2(1H)-one can be a precursor in the synthesis of lumateperone, a drug used for the treatment of schizophrenia. nih.gov Although this specific synthesis does not start with the 8-bromo derivative, it demonstrates the importance of the quinoxalinone core in constructing complex drug molecules.

Furthermore, iron-catalyzed cross-coupling reactions have been developed for the synthesis of 3-(indol-3-yl)quinoxalin-2-one derivatives, which have shown promising biological activities. nih.gov This highlights the ongoing development of new synthetic methods that utilize quinoxalinone intermediates. The this compound, with its reactive handle, is poised to be a key player in the synthesis of future generations of complex molecules with diverse applications.

Building Blocks for the Construction of Fused Heterocyclic Systems

Heterocyclic compounds are fundamental to the development of pharmaceuticals, agrochemicals, and organic semiconductors. ossila.com Fused heterocyclic systems, which contain two or more fused rings, are of particular interest due to their rigid structures and diverse biological activities. researchgate.net The this compound molecule is an exemplary building block for constructing such complex architectures.

The bromine atom at the 8-position is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com For instance, the bromo-substituent can be readily coupled with boronic acids (Suzuki reaction), alkenes (Heck reaction), or terminal alkynes (Sonogashira reaction) to append new carbocyclic or heterocyclic rings onto the quinoxalinone core.

Furthermore, the inherent structure of the quinoxalinone can be leveraged to create additional fused rings. Research has shown that quinoxalinone derivatives can be used to synthesize tricyclic fused systems like furo[2,3-b]quinoxalines. arkat-usa.org In one reported strategy, (E)-3-(styryl)quinoxalin-2(1H)-ones react with bromine in a suitable solvent to afford the corresponding furo[2,3-b]quinoxalines. arkat-usa.org Similarly, intramolecular cyclization strategies, often acid-catalyzed, can be employed to construct new rings fused to the quinoxaline system, transforming it from a simple precursor into a complex, multi-ring scaffold. nih.gov

Precursors for Novel Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of compounds with significant applications in materials science, particularly as organic semiconductors and in the development of dyes. mdpi.com The synthesis of these complex systems often relies on the step-wise construction from functionalized precursors. This compound serves as an ideal precursor for PANHs due to its aromatic nature and the reactive bromine atom.

Transition-metal-catalyzed cross-coupling reactions are the primary method for extending the aromatic system. By reacting the bromo-quinoxalinone with various organometallic reagents or unsaturated partners, additional aromatic rings can be fused or linked to the existing scaffold. For example, a double Heck reaction could be envisioned to build a new six-membered ring, or sequential Suzuki couplings could be used to attach multiple aryl groups, which could then be cyclized in a subsequent step to form a larger polycyclic system.

The synthesis of quinoxaline-based PANHs is an active area of research. These compounds are explored for their potential use in bulk heterojunction solar cells and as functionalized p-conjugated dendrimers with unique electronic properties. mdpi.com The strategic placement of the bromine atom on the benzene (B151609) ring of the quinoxalinone core allows for regioselective extension of the π-conjugated system, which is critical for tuning the electronic and photophysical properties of the final polycyclic molecule.

Investigation of Corrosion Inhibition Mechanisms

Adsorption Characteristics on Metal Surfaces and Surface Interaction Models

The primary mechanism of corrosion inhibition by quinoxalinone derivatives is through adsorption onto the metal surface. najah.edu This process can involve both physical adsorption (physisorption), resulting from electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemical adsorption (chemisorption), which involves charge sharing or transfer from the inhibitor to the metal surface to form a coordinate-type bond. bohrium.comrsc.org

Several key factors govern the adsorption process:

Heteroatoms: The nitrogen and oxygen atoms in the quinoxalinone ring possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, facilitating strong adsorption. acs.org

π-Electrons: The aromatic benzene and pyrazine rings provide a source of π-electrons, which can also interact with the metal's d-orbitals. acs.org

Protective Film Formation: Adsorption leads to the formation of a protective film on the metal surface, which acts as a physical barrier to the aggressive ions in the solution. rsc.orgresearchgate.net

The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnajah.edubohrium.com Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools used to model these surface interactions. acs.orgresearchgate.netresearchhub.com MD simulations can predict the most stable adsorption configuration of the inhibitor molecule on the metal surface (e.g., Fe(110) for steel), showing that the molecules tend to adsorb in a flat or parallel orientation to maximize surface coverage. acs.orgresearchgate.net

Correlation of Molecular Structure with Inhibition Properties

The specific molecular structure of an inhibitor has a direct impact on its performance. Quantum chemical calculations, typically using DFT, are employed to correlate molecular properties with experimentally observed inhibition efficiencies. hanyang.ac.krlew.roscispace.com This approach allows researchers to understand how electronic and structural parameters influence the inhibitor's effectiveness.

Key quantum chemical parameters and their correlation with inhibition efficiency are summarized in the table below.

| Parameter | Description | Correlation with Inhibition Efficiency |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. | Higher EHOMO values generally indicate a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to stronger adsorption and higher inhibition efficiency. lew.ro |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. | Lower ELUMO values suggest a greater ability to accept electrons from the metal surface, which can also contribute to the adsorption process. lew.ro |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). | A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency as the molecule can more readily interact with the metal surface. researchhub.com |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A higher dipole moment can increase the electrostatic interaction between the inhibitor and the charged metal surface, potentially enhancing physisorption and overall inhibition. lew.ro |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | This parameter helps in understanding the charge transfer process between the inhibitor and the metal. lew.ro |

| Fraction of Electrons Transferred (ΔN) | Indicates the number of electrons transferred from the inhibitor to the metal surface. | A positive ΔN value confirms the tendency of the molecule to donate electrons to the metal, a key aspect of chemisorption. lew.roresearchgate.net |

The presence of specific substituents on the quinoxalinone ring also plays a critical role. Electron-donating groups (like -CH₃) can increase the electron density on the molecule, enhancing its ability to donate electrons to the metal and thereby improving inhibition efficiency. researchgate.net Conversely, the effect of electron-withdrawing groups can be more complex, but they also influence the electronic properties that govern the interaction with the metal surface.

Chemical Design Principles for Ligand Development

The quinoxalinone scaffold is not only useful in materials science but is also a cornerstone in medicinal chemistry for the development of new therapeutic agents. tandfonline.comresearchgate.net Its rigid structure and ability to be functionalized make it an excellent starting point for designing ligands that can interact with specific biological targets like enzymes or receptors.

Pharmacophore Development and Hybrid Molecule Design Strategies

Pharmacophore Development: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. unina.itmdpi.com Ligand-based pharmacophore modeling is used when the 3D structure of the target is unknown. nih.gov By analyzing a set of known active molecules, a common feature model can be generated.

For quinoxaline derivatives, studies have identified pharmacophore models for targets such as Aldose Reductase 2 (ALR2), an enzyme implicated in diabetic complications. tandfonline.comnih.gov A typical pharmacophore model for a quinoxalinone-based inhibitor might include:

Two hydrogen bond acceptors.

Two aromatic rings.

One hydrogen bond donor.

This is often abbreviated as an AADRR hypothesis. tandfonline.comnih.gov Such a model serves as a 3D query to screen large compound libraries for new potential inhibitors that fit the required steric and electronic profile.

Hybrid Molecule Design: This strategy involves covalently linking two or more different pharmacophoric scaffolds to create a single "hybrid" molecule. mdpi.com The goal is to produce a new chemical entity with potentially enhanced activity, a better side-effect profile, or the ability to interact with multiple biological targets simultaneously. researchgate.net

The quinoxaline scaffold is frequently used in this approach. nih.govacs.org For example, researchers have designed and synthesized quinoxaline-triazole hybrids to develop new anticancer agents. nih.govacs.orgmdpi.com By connecting the quinoxalinone core to another biologically active moiety like a triazole via a flexible or rigid linker, it is possible to create novel molecules that can interact with target proteins in ways that neither individual scaffold could achieve alone. This strategy has proven successful for identifying new compounds with potent bioactivities. researchgate.net

Structure-Activity Relationship (SAR) Studies in a Broad Chemical Context

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, and extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how chemical modifications influence its diverse biological activities. researchgate.netbenthamscience.com The electronic properties, size, and position of substituents on the quinoxalinone ring system play a crucial role in determining the potency and selectivity of its derivatives. nih.gov

The core structure of quinoxalinone, a fusion of a benzene and a pyrazine ring, possesses both electron-donating and electron-withdrawing characteristics that influence its reactivity and electronic behavior. researchgate.net SAR studies have revealed that modifications at various positions of the quinoxalinone nucleus can significantly impact its biological profile, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netmdpi.comnih.gov

For instance, in the context of anticancer activity, the nature of substituents on the aromatic rings can dictate the potency. Some studies have shown that unsubstituted aromatic rings can lead to higher activity compared to substituted ones. mdpi.com When substituents are present, electron-withdrawing groups like chlorine (Cl) have been found to produce higher activity than other halogens like bromine (Br) or electron-releasing groups like methyl (CH₃). mdpi.com Conversely, other studies on different quinoxalinone series have indicated that electron-releasing groups on an aromatic ring fused to the quinoxaline system can increase activity, while electron-withdrawing groups decrease it. mdpi.com The presence of a cyano (CN) group on an aliphatic chain attached to the nitrogen atom of the quinoxaline nucleus has been identified as essential for activity in certain anticancer derivatives. mdpi.com

In the development of aldose reductase inhibitors, SAR studies on quinoxalinone derivatives have highlighted the importance of specific substitutions. For example, N1-acetate derivatives showed significant activity, and the presence of a C3-phenethyl side chain and a C6-nitro (NO₂) group were found to be crucial for enhancing both the potency and selectivity of the inhibitors. nih.gov

The antimicrobial activity of quinoxalinone derivatives is also heavily influenced by their substitution patterns. Symmetrically disubstituted quinoxalines have demonstrated significant antibacterial activity. nih.gov Specifically, the presence of 4-trifluoromethylanilino or 4-hydroxyanilino groups at the 2 and/or 3 positions has been associated with good to moderate antibacterial effects. nih.gov In contrast, incorporating bulky groups like piperidino or morpholino at these positions tends to reduce antibacterial activity. nih.gov

The following table summarizes key SAR findings for various quinoxalinone derivatives:

| Biological Activity | Favorable Substitutions | Unfavorable Substitutions | Reference |

|---|---|---|---|

| Anticancer | Unsubstituted aromatic rings; Electron-withdrawing groups (e.g., Cl); C3-phenethyl and C6-NO₂ groups; Cyano group on N-aliphatic chain. | Electron-releasing groups (e.g., CH₃) in some series; Ester group replaced with hydrazide. | mdpi.comnih.gov |

| Antimicrobial | Symmetrical disubstitution; 4-Trifluoromethylanilino or 4-hydroxyanilino at C2/C3. | Piperidino or morpholino groups at C2/C3. | nih.gov |

| Aldose Reductase Inhibition | N1-acetate derivatives; C3-phenethyl side chain; C6-NO₂ group. | nih.gov |

Application of Scaffold Hopping in Novel Molecular Design

Scaffold hopping is a powerful strategy in medicinal chemistry used to design new drug candidates by replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining similar biological activity. nih.govdigitellinc.com This approach aims to identify novel chemotypes with improved properties, such as enhanced potency, better selectivity, favorable pharmacokinetic profiles, or novel intellectual property positions. nih.govcambridgemedchemconsulting.com The quinoxalinone scaffold has served as a valuable starting point for scaffold hopping explorations. nih.govnih.gov

A notable example of scaffold hopping involves the optimization of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives as tubulin inhibitors. nih.gov Starting from a lead compound, researchers performed scaffold hopping through C-ring expansion and isometric replacement of the A/B-ring to generate new series of compounds. nih.gov This led to the discovery of highly potent antitumor agents with different scaffolds that exhibited low nanomolar GI₅₀ values, comparable to the original lead compound and the clinical drug candidate CA-4. nih.gov Further biological evaluations confirmed that these new active compounds act as tubulin polymerization inhibitors by targeting the colchicine (B1669291) binding site. nih.gov One of the new compounds also demonstrated improved aqueous solubility, a critical property for drug development. nih.gov

Bioisosteric replacement is a related concept often employed in scaffold hopping, where one atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comnih.gov The quinoxaline ring itself is considered a bioisostere of quinoline (B57606) and naphthalene, which has spurred interest in its use for developing novel therapeutic agents to potentially overcome resistance developed against these established scaffolds. nih.govipp.pt

In the design of novel anti-inflammatory agents, bioisosteric replacement has been applied to condensed quinazoline (B50416) systems. nih.govnih.govresearchgate.net For instance, the replacement of a carbon atom with a sulfur atom in a triazinoquinazoline derivative led to a significant change in its anti-inflammatory activity. nih.gov This highlights how subtle changes through bioisosteric replacement can modulate the biological properties of a molecule. nih.gov

The following table presents examples of scaffold hopping and bioisosteric replacement strategies involving the quinoxalinone scaffold:

| Original Scaffold/Compound | Scaffold Hopping/Bioisosteric Replacement Strategy | Resulting Compound/Scaffold | Improved Property | Reference |

|---|---|---|---|---|

| 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | C-ring expansion and isometric replacement of A/B-ring | Novel tubulin inhibitors with different scaffolds | High antitumor activity, improved aqueous solubility | nih.gov |

| Quinoxaline | Bioisosteric replacement for quinoline and naphthalene | Quinoxaline-based antimicrobial agents | Potential to circumvent bacterial resistance | nih.gov |

| Condensed quinazoline | Bioisosteric replacement of carbon with sulfur | Thia-analogs of triazinoquinazolines | Modulated anti-inflammatory activity | nih.gov |

Patent Landscape and Intellectual Property Considerations within Quinoxalinone Chemistry

The quinoxalinone scaffold and its derivatives have garnered significant attention in the pharmaceutical industry, leading to a robust patent landscape. nih.gov The versatility of the quinoxaline core, allowing for a wide range of biological activities, makes it an attractive framework for the development of new therapeutic agents. ipp.ptbenthamdirect.com Consequently, numerous patents have been filed to protect novel quinoxalinone-based compounds, their synthesis, and their applications in treating various diseases. nih.govyoutube.com

A review of the patent literature reveals that quinoxaline derivatives are being explored for a multitude of therapeutic targets. nih.gov These include applications as anticancer agents, antimicrobials, anti-inflammatory agents, and for the treatment of neurological disorders. ipp.ptnih.govsphinxsai.com The patent claims often cover not just a single compound but a broad genus of related structures, encompassing various substitutions on the quinoxalinone ring system. nih.gov

Key therapeutic areas with significant patent activity for quinoxalinone derivatives include:

Oncology: Patents have been granted for quinoxaline derivatives as inhibitors of various kinases and other enzymes implicated in cancer progression. mdpi.comnih.gov For example, some patented compounds have shown potent activity against specific cancer cell lines. mdpi.com

Infectious Diseases: The antimicrobial properties of quinoxalinones have led to patents for their use as antibacterial and antifungal agents. nih.govnih.gov

Neurological Disorders: Quinoxalinone derivatives have been patented for their potential in treating conditions affecting the central nervous system. nih.govresearchgate.net

Inflammation: The anti-inflammatory effects of certain quinoxalinone compounds have also been the subject of patent applications. nih.gov

The assignees of these patents range from large pharmaceutical companies to academic and research institutions, indicating a broad interest in the development of quinoxalinone-based drugs. google.comgoogle.com For instance, Janssen Pharmaceutica has been assigned patents for quinoxaline compounds as CCK2 receptor modulators. google.com

The intellectual property strategy for quinoxalinone derivatives often involves not only protecting the final active pharmaceutical ingredient (API) but also novel intermediates and synthetic processes. google.comgoogle.com This comprehensive approach helps to secure a strong market position for the innovator. The novelty of the compounds, their non-obviousness, and their utility are key criteria for obtaining a patent. youtube.com

The following table provides a snapshot of the patent landscape for quinoxalinone derivatives:

| Therapeutic Area | Examples of Patented Applications | Key Assignees/Inventors (Examples) | Reference |

|---|---|---|---|

| Oncology | Kinase inhibitors, tubulin inhibitors, PARP-1 inhibitors | Various pharmaceutical companies and research institutions | mdpi.comnih.govmdpi.com |

| Infectious Diseases | Antibacterial and antifungal agents | nih.govnih.govnih.gov | |

| Neurological Disorders | AMPA receptor antagonists, CCK2 receptor modulators | Janssen Pharmaceutica | researchgate.netgoogle.com |

| Cardiovascular Diseases | Antithrombotic agents | sphinxsai.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-Bromo-1,3-dimethylquinoxalin-2(1H)-one with high purity?

- Methodological Answer : A common approach involves alkylation of the quinoxalinone precursor using methylating agents. For example, in analogous syntheses, benzyl chloride or methyl halides are employed in the presence of potassium carbonate as a base and tetra--butylammonium bromide as a phase-transfer catalyst in -dimethylformamide (DMF). Reaction optimization includes monitoring reaction time (e.g., 24 hours) and stoichiometric ratios (1:1.2 molar ratio of precursor to alkylating agent). Purification via recrystallization from ethanol yields high-purity crystals (85% reported) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., 400 MHz in CDCl) resolve substituent positions and confirm methylation. Key signals include methyl protons (δ 1.45–2.24 ppm) and carbonyl carbons (δ 163–158 ppm) .

- IR Spectroscopy : Bands at ~1600–1540 cm indicate aromatic C=C stretching, while ~1700 cm corresponds to the quinoxalinone carbonyl .

- X-ray Crystallography : Single-crystal analysis (e.g., K) confirms dihedral angles between substituents and the quinoxaline core, critical for understanding steric effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects, crystallographic packing, or tautomerism. To address this:

- Use deuterated solvents consistently (e.g., CDCl vs. DMSO-d) and report solvent-induced shifts.

- Validate assignments via 2D NMR (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations) .

- Cross-reference crystallographic data (e.g., bond lengths and angles from X-ray studies) to confirm structural hypotheses .

Q. What computational methods are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO/LUMO surfaces) to identify electrophilic sites. For brominated quinoxalinones, the C-8 bromine atom typically exhibits high electrophilicity.

- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states to predict reaction pathways. Tools like COMSOL Multiphysics integrated with AI can optimize parameters such as temperature and solvent polarity .

- Reactivity Descriptors : Use Fukui indices to quantify site-specific reactivity, guiding experimental design for substitutions at C-8 or adjacent positions .

Q. How should factorial design be applied to optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

- Variable Selection : Key factors include temperature (e.g., 80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 0.1–1.0 eq).

- Design Matrix : Implement a 2 factorial design (where ) to evaluate main effects and interactions. For example, a 2 design with center points assesses curvature in yield responses.

- Response Analysis : Use ANOVA to identify significant factors. In prior studies, solvent polarity and temperature showed synergistic effects on reaction efficiency .

Q. What strategies mitigate challenges in isolating this compound from byproducts during scale-up?

- Methodological Answer :

- Chromatographic Purification : Use flash column chromatography with gradients of ethyl acetate/hexane to separate brominated byproducts.

- Crystallization Optimization : Screen solvents (ethanol, acetonitrile) to enhance crystal lattice formation. Additives like seed crystals or surfactants improve yield and purity .

- Process Analytical Technology (PAT) : Implement in-situ FTIR or HPLC monitoring to track reaction progression and minimize side reactions .

Data Contradiction and Validation

Q. How can conflicting data on the thermal stability of this compound be reconciled?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform controlled heating (e.g., 25–300°C at 10°C/min) under inert atmosphere to measure decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting points, degradation) and compare with literature. Discrepancies may arise from impurities; ensure samples are ≥98% pure via HPLC .